
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropyl amides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CCPA has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to the activation of various downstream signaling pathways, which mediate the physiological effects of N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including reducing myocardial infarct size, improving cardiac function, decreasing ischemia-reperfusion injury, and reducing inflammation. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has also been shown to have neuroprotective effects, including reducing neuronal damage, improving cognitive function, and reducing seizure activity. Moreover, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide is also relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and administering the compound.
将来の方向性
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide research include studying its effects on other physiological functions, exploring its potential in combination with other drugs, and developing new analogs with improved properties. Moreover, further research is needed to understand the mechanisms underlying the antiproliferative effects of N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide on cancer cells, which may lead to the development of new cancer therapies.
合成法
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide can be synthesized by the reaction of 4-chloro-2-cyclopropyl-5-methoxyaniline with prop-2-ynoic acid in the presence of a catalyst. The reaction yields N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide as a white or off-white powder, which can be purified by recrystallization.
科学的研究の応用
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been widely used in scientific research to study the adenosine A1 receptor and its physiological functions. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have potent cardioprotective effects, including reducing myocardial infarct size, improving cardiac function, and decreasing ischemia-reperfusion injury. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-13(16)15-11-7-12(17-2)10(14)6-9(11)8-4-5-8/h3,6-8H,1,4-5H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHGLSGIHLRXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C=C)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

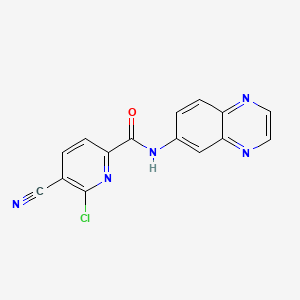
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2626245.png)
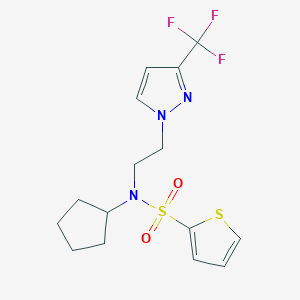
![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)
![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)
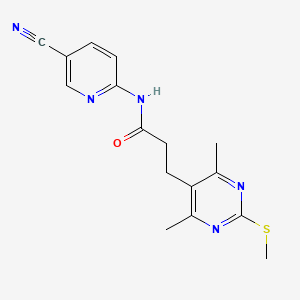
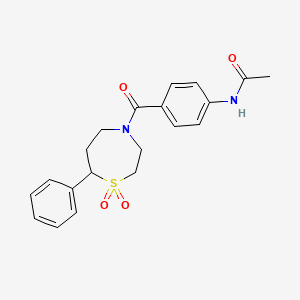

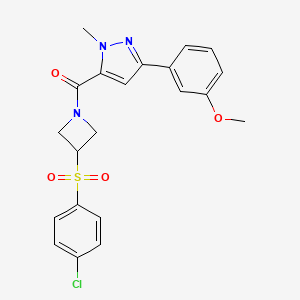
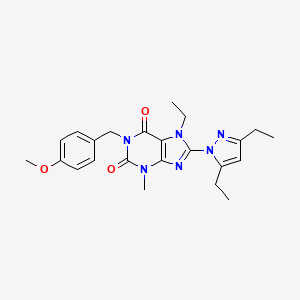
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)